molecular formula C17H17NO4S B3493280 2,4,6-trimethyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide

2,4,6-trimethyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide

Cat. No.: B3493280
M. Wt: 331.4 g/mol
InChI Key: XKTVLFXRZDRSTP-UHFFFAOYSA-N
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Description

Compounds with similar structures often exhibit interesting pharmaceutical and biological activities, making them valuable in drug research and development . For instance, benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of heterocyclic compounds often involves the use of precursors in reactions leading to the construction of heterocycles . For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed based on its functional groups and the conditions under which the reactions are carried out. For instance, compounds with a benzofuran ring can undergo various reactions, including cyclocondensation and cyclization .

Safety and Hazards

The safety and hazards of a compound can be assessed through toxicological studies. These studies can provide information on the compound’s potential effects on human health and the environment. For instance, some compounds may have certain hazards such as being harmful if swallowed, inhaled, or in contact with skin .

Properties

IUPAC Name

2,4,6-trimethyl-N-(1-oxo-3H-2-benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-10-6-11(2)16(12(3)7-10)23(20,21)18-14-4-5-15-13(8-14)9-22-17(15)19/h4-8,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTVLFXRZDRSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)C(=O)OC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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